Aqueous Solubility Advantage of the TFA Salt Form over the Free Base
The TFA salt form (CAS 1909326-28-8) is explicitly manufactured to provide superior aqueous solubility relative to the neutral free base (CAS 1342572-17-1). While the free base form has a relatively low calculated LogP of 1.04, its neutral state limits ionization-dependent solubilization in aqueous media . The trifluoroacetate counterion imparts ionic character to the TFA salt, enabling dissolution in polar solvents at concentrations that are unattainable with the free base . Direct comparative solubility measurements for these exact compounds are not available in the peer-reviewed literature; however, the class-level principle of salt-form solubility enhancement for amine-containing heterocycles is well established [1]. The TFA salt provides a TPSA of 122.21 Ų and five hydrogen-bond acceptors, which facilitate hydration and solubilization in aqueous assay buffers .
| Evidence Dimension | Aqueous solubility and ionization state |
|---|---|
| Target Compound Data | TFA salt (MW 285.22, TPSA 122.21 Ų); ionic form enabling dissolution in polar solvents |
| Comparator Or Baseline | Free base (CAS 1342572-17-1, MW 171.20); neutral form with limited aqueous solubility without pH adjustment |
| Quantified Difference | No direct quantitative comparison available; salt vs. free base solubility difference is a class-level inference |
| Conditions | Physicochemical property comparison from vendor specifications and calculated descriptors |
Why This Matters
For biological assays requiring compound dissolution in aqueous buffers at micromolar to millimolar concentrations, the TFA salt form reduces the need for DMSO or other organic co-solvents, minimizing solvent-induced assay artifacts.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010. View Source
